REACTION_CXSMILES
|
OC1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[C:13]([Cl:18])[CH:12]=2)([CH3:10])[CH3:9])=CC=1Cl.[CH3:20]C(=C)C>C1(C)C=CC=CC=1>[OH:17][C:14]1[CH:15]=[C:16]2[C:11](=[CH:12][C:13]=1[Cl:18])[C:8]([CH3:9])([CH3:10])[CH2:5][C:6]2([CH3:7])[CH3:20]
|
Name
|
petroleum ether
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)C(C)(C)C1=CC(=C(C=C1)O)Cl)Cl
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
230 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 6 hours at 230° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue (127.1 g) is distilled in vacuo in a packed column
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(CC(C2=CC1Cl)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.055 mol | |
AMOUNT: MASS | 12.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 16.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |